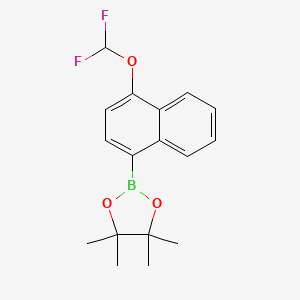

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester

説明

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester is a boronic ester derivative characterized by a naphthalene core substituted with a difluoromethoxy group at the 4-position and a pinacol-protected boronic acid at the 1-position. The pinacol ester group (1,2-O₂C₂Me₄) enhances stability and solubility, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings .

Key structural features include:

- Naphthalene backbone: Provides aromatic conjugation and steric bulk.

- Difluoromethoxy group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

- Pinacol boronic ester: Stabilizes the boronic acid moiety against protodeboronation.

特性

IUPAC Name |

2-[4-(difluoromethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BF2O3/c1-16(2)17(3,4)23-18(22-16)13-9-10-14(21-15(19)20)12-8-6-5-7-11(12)13/h5-10,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJGRUWYDVALFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Substrate Preparation

A halogenated precursor, such as 4-(difluoromethoxy)-1-iodonaphthalene or 4-(difluoromethoxy)-1-bromonaphthalene , serves as the starting material. Halogen selection impacts reaction efficiency: iodides generally react faster but are costlier, while bromides offer a balance of reactivity and affordability.

Catalytic System

The palladium catalyst [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is widely used for its stability and efficiency in borylation. Alternative catalysts like Pd(OAc)₂ with supporting ligands (e.g., SPhos) may also be effective.

Reaction Conditions

Example Protocol:

-

Combine 4-(difluoromethoxy)-1-iodonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv) in dioxane/water.

-

Heat at 85°C under nitrogen for 18 hours.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Suzuki-Miyaura Coupling with Preformed Boronic Esters

If the difluoromethoxy group is introduced post-borylation, a Suzuki coupling strategy may be employed:

Synthesis of Naphthalen-1-ylboronic Acid Pinacol Ester

-

Borylate 1-iodonaphthalene using Miyaura conditions.

-

Functionalize the borylated intermediate with difluoromethoxylation via nucleophilic substitution or oxidative coupling.

Difluoromethoxylation Techniques

-

Copper-Mediated Coupling: Use CuI and Cs₂CO₃ with methyl difluoroacetate as the difluoromethoxy source.

-

Electrophilic Fluorination: Employ Selectfluor® or NFSI to introduce fluorine atoms post-borylation.

Challenges and Optimization

Steric Hindrance

The naphthalene backbone and difluoromethoxy group create steric bulk, necessitating high catalyst loadings (up to 5 mol%) and prolonged reaction times.

Purification

Analytical Validation

-

¹H NMR: Characteristic peaks for pinacol (δ 1.2–1.4 ppm) and naphthalene protons (δ 7.5–8.5 ppm).

-

¹⁹F NMR: Distinct doublets for CF₂ groups (δ -80 to -85 ppm).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve heat transfer and reduce catalyst degradation. Solvent recycling (e.g., dioxane recovery) and Pd catalyst reclamation via filtration enhance cost efficiency .

化学反応の分析

Types of Reactions

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The boronic ester group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-naphthalene derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .

科学的研究の応用

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester has several scientific research applications:

作用機序

The mechanism of action of (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The difluoromethoxy group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .

類似化合物との比較

Structural Analogs

A. Naphthalene-Based Boronic Esters

- (Naphthalen-2-ylmethyl)boronic acid pinacol ester (PN-0339): Lacks the difluoromethoxy group but retains the naphthalene core. The absence of electron-withdrawing substituents reduces its reactivity in electrophilic substitution reactions compared to the target compound .

- 4-(Naphthalene-2-yl)phenylboronic acid pinacol ester (PN-9118): Features a biphenyl structure, which increases steric hindrance and may reduce cross-coupling efficiency .

B. Heterocyclic Boronic Esters

- 5-Indole and 6-quinoxaline boronic esters: Exhibit lower radiochemical yields (RCY) in fluorination reactions (80% vs. 57% RCY for indole and quinoxaline derivatives, respectively) due to reduced electronic activation of the boronic ester .

C. Functionalized Aryl Boronic Esters

Reactivity in Cross-Coupling Reactions

Stability and Cleavage Kinetics

- Hydrolysis Resistance : Pinacol esters generally resist hydrolysis under neutral conditions but require strong acids (e.g., HCl, H₂SO₄) or oxidative cleavage (NaIO₄) for deprotection .

- H₂O₂ Sensitivity : Boronic esters with self-immolative linkers (e.g., benzyl ethers) exhibit rapid cleavage in the presence of H₂O₂. For example, compound 11 showed a cleavage rate constant of 5.9 M⁻¹s⁻¹, comparable to carbonate ester-linked analogs .

NMR Spectral Signatures

The target compound’s NMR profile aligns with typical pinacol boronic esters, with minor shifts due to the difluoromethoxy group’s electron-withdrawing effects.

生物活性

(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester is a boronic ester derivative recognized for its potential applications in organic synthesis and biological research. This compound features a difluoromethoxy group attached to a naphthalene ring, enhancing its reactivity and specificity in various chemical reactions. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

- IUPAC Name: 2-(4-(difluoromethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula: C17H19BF2O3

- Molecular Weight: 320.14 g/mol

- Purity: 97%

- Physical Form: Solid

- Storage Conditions: 2-8°C

The biological activity of (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester is largely attributed to its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions essential for synthesizing complex biologically active molecules. The difluoromethoxy substituent modulates the electronic properties of the compound, potentially influencing its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives as anticancer agents. For instance:

- Bortezomib , a well-known boronic acid derivative, is used in multiple myeloma treatment and works by inhibiting the proteasome pathway, leading to apoptosis in cancer cells. Similar mechanisms are being explored for (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester, which may exhibit comparable effects against various cancer types due to its structural similarities with established drugs .

2. Drug Development

The compound serves as an intermediate in synthesizing biologically active molecules. Its unique structure allows for modifications that enhance efficacy and selectivity towards specific biological targets. The synthesis of compounds using this boronic ester has been linked to improved pharmacokinetic properties and reduced toxicity .

Case Studies

Several studies have reported on the biological activities associated with boronic esters:

Comparison with Similar Compounds

The unique difluoromethoxy group distinguishes (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester from other boronic esters:

| Compound | Functional Group | Applications |

|---|---|---|

| (4-Methoxynaphthalen-1-yl)boronic acid pinacol ester | Methoxy | Used primarily in organic synthesis. |

| (4-Fluoronaphthalen-1-yl)boronic acid pinacol ester | Fluoro | Exhibits different electronic properties affecting reactivity. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (4-(difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester?

- Methodology : Two key approaches are highlighted:

- Photoinduced decarboxylative borylation : Activate carboxylic acids as N-hydroxyphthalimide esters, then react with bis(catecholato)diboron under visible light without catalysts. This radical-based method is scalable and functional-group-tolerant .

- Transition-metal-catalyzed borylation : Use iridium or palladium catalysts for direct aromatic C–H borylation or cross-coupling with prefunctionalized substrates (e.g., bromides). This method is efficient for structurally complex intermediates .

- Purification : Isolate via column chromatography or recrystallization, followed by NMR and mass spectrometry validation.

Q. How does the stability of this boronic ester vary under different experimental conditions?

- ROS Sensitivity : The pinacol boronic ester group undergoes oxidative cleavage with reactive oxygen species (ROS) like H₂O₂, releasing the boronic acid. This reactivity is exploited in ROS-responsive drug delivery systems but requires inert atmospheres (N₂/Ar) during storage .

- pH and Solvent Stability : Stable in anhydrous aprotic solvents (THF, DMF) but hydrolyzes in aqueous acidic/basic conditions. Use pH-neutral buffers for aqueous workups .

Q. What are the standard applications in Suzuki-Miyaura cross-coupling reactions?

- Protocol : React with aryl/heteroaryl halides (e.g., bromides, iodides) using Pd(PPh₃)₄ or SPhos-Pd catalysts in a 1:1.2 molar ratio. Optimize with K₂CO₃ or CsF in THF/H₂O (3:1) at 80–100°C. Monitor via TLC or LC-MS .

- Scope : Effective for constructing biaryl systems in natural product synthesis. Tertiary alkyl boronic esters may require adjusted conditions (e.g., microwave heating) .

Advanced Research Questions

Q. How can stereoselectivity be controlled in allylboration or lithiation-borylation reactions?

- Allylboration : Generate borinic esters in situ by treating α-substituted allyl pinacol boronic esters with nBuLi and TFAA. This enhances E-selectivity (>95%) in aldehyde additions via a six-membered transition state .

- Lithiation-Borylation : Use sparteine-complexed lithiated carbamates with alkenyl boronic esters. Add MgBr₂ or BF₃·OEt₂ to promote 1,2-metalate rearrangements, achieving >98:2 dr and er for homoallylic alcohols .

Q. What mechanistic insights explain contradictions in protodeboronation or cross-coupling efficiency?

- Radical vs. Ionic Pathways : Protodeboronation of tertiary esters proceeds via radical intermediates (traced by EPR), while primary/secondary esters follow ionic mechanisms. Conflicting yields may arise from competing pathways .

- Substrate Limitations : Cyclopropyl and thiophene-derived boronic esters resist cross-coupling due to catalyst poisoning or ring strain. Use Negishi coupling (Zn reagents) or switch to trifluoroborate salts for improved reactivity .

Q. How can reaction progress be monitored quantitatively in ROS-sensitive systems?

- UV-Vis Spectroscopy : Track H₂O₂-mediated cleavage by observing 4-nitrophenol formation (λ = 405 nm). Calibrate using pseudo-first-order kinetics (k = 0.02–0.05 min⁻¹ at pH 7.27) .

- ¹¹B NMR : Monitor boronic ester speciation in real time, identifying intermediates like borinic esters or trifluoroborates .

Data Contradiction Analysis

Q. Why do some boronic esters fail in hydrogenation or coupling reactions?

- Catalyst Poisoning : Sulfur- or nitrogen-containing esters (e.g., thiophene derivatives) deactivate Pd/C or Raney Ni. Alternative catalysts (e.g., Rh/Al₂O₃) or protecting-group strategies are recommended .

- Steric Hindrance : Bulky substituents (e.g., 3-methyl-5-nitro groups) impede transmetalation. Use larger ligands (XPhos) or elevated temperatures to enhance reactivity .

Methodological Optimization

Q. What strategies improve yields in iterative C–C bond formations?

- Speciation Control : Adjust boronic acid equilibria using chelating diols (e.g., pinacol) to suppress homo-coupling. Achieve >90% yield in iterative Pd-catalyzed alkenylations .

- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 10 min at 150°C) for sterically hindered substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。